Ethyl Ropinirole
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Overview
Description
Preparation Methods
The synthesis of Ethyl Ropinirole involves several steps, starting from the preparation of a mixture of sodium alkoxide and diethyl oxalate in a mixed solvent of tetrahydrofuran and absolute ethanol . The process continues with the addition, hydrolysis, decarboxylation, and reductive cyclization of intermediates to obtain the final product . Industrial production methods focus on optimizing yield and purity, often involving large-scale reactions under controlled conditions to minimize impurities .
Chemical Reactions Analysis
Ethyl Ropinirole undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include formaldehyde, which can lead to the formation of dimeric degradants . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with formaldehyde under alkaline conditions can produce methylene-bridged dimers .
Scientific Research Applications
Ethyl Ropinirole has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of dopamine receptor agonists and their interactions with various receptors . In biology, it serves as a tool to investigate the effects of dopamine agonists on cellular processes and signaling pathways . In medicine, this compound is explored for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and Restless Legs Syndrome . Additionally, it has applications in the pharmaceutical industry for the development of new drug formulations and delivery systems .
Mechanism of Action
The mechanism of action of Ethyl Ropinirole involves the stimulation of postsynaptic dopamine D2-type receptors within the caudate-putamen in the brain . This stimulation leads to a decrease in the symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic neurotransmission . This compound has a high affinity for D2 and D3 dopamine receptors, which are crucial for its therapeutic effects .
Properties
Molecular Formula |
C18H28N2O |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-[2-(dipropylamino)ethyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C18H28N2O/c1-4-11-19(12-5-2)13-10-15-8-7-9-17-16(15)14-18(21)20(17)6-3/h7-9H,4-6,10-14H2,1-3H3 |
InChI Key |
XQFBCUFVVNWMPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)CC |
Origin of Product |
United States |
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